molecular formula C13H12ClF3N4S B10887690 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B10887690
M. Wt: 348.78 g/mol
InChI Key: ATHXWEZIELENDS-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea: Lacks the pyrazolyl group but shares the chlorophenyl and trifluoromethyl groups.

    N’-(1,3-Dimethyl-1H-pyrazol-4-yl)thiourea: Lacks the chlorophenyl and trifluoromethyl groups but contains the pyrazolyl group.

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazolyl group contributes to its potential biological activity.

Properties

Molecular Formula

C13H12ClF3N4S

Molecular Weight

348.78 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C13H12ClF3N4S/c1-7-11(6-21(2)20-7)19-12(22)18-8-3-4-10(14)9(5-8)13(15,16)17/h3-6H,1-2H3,(H2,18,19,22)

InChI Key

ATHXWEZIELENDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

Origin of Product

United States

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